molecular formula C63H66IrN3 B11941089 Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-

Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-

Cat. No.: B11941089
M. Wt: 1057.4 g/mol
InChI Key: PJNHEBSMFOPGQJ-UHFFFAOYSA-N
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Description

Iridium, tris[5-hexyl-2-(1-isoquinolinyl-κN)phenyl-κC]- (CAS: 117901-97-0, molecular formula: C₆₃H₆₆IrN₃, molecular weight: 1057.435 g/mol) is a cyclometalated iridium(III) complex featuring three 5-hexyl-2-(1-isoquinolinyl)phenyl ligands. This compound is notable for its applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and homogeneous catalysis . The hexyl substituents enhance solubility in organic solvents, facilitating solution-based processing for thin-film devices, while the isoquinolinyl ligands contribute to strong luminescent properties due to extended π-conjugation.

Properties

Molecular Formula

C63H66IrN3

Molecular Weight

1057.4 g/mol

IUPAC Name

1-(4-hexylbenzene-6-id-1-yl)isoquinoline;iridium(3+)

InChI

InChI=1S/3C21H22N.Ir/c3*1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21;/h3*6-7,9-13,15-16H,2-5,8H2,1H3;/q3*-1;+3

InChI Key

PJNHEBSMFOPGQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=C[C-]=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3]

Origin of Product

United States

Preparation Methods

Ligand Synthesis

The ligand 5-hexyl-2-(1-isoquinolinyl)phenyl (hpiq) is synthesized via Suzuki-Miyaura coupling between 2-bromo-5-hexylphenylboronic acid and 1-chloroisoquinoline. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. The hexyl group enhances solubility in organic solvents, facilitating subsequent iridium coordination.

Cyclometalation Reaction

Iridium(III) chloride hydrate (IrCl₃·3H₂O) is reacted with three equivalents of hpiq in a 2-methoxyethanol/water (4:1 v/v) solution under reflux (205°C) for 48 hours. The reaction forms a chloro-bridged iridium dimer intermediate, which is then converted to the tris-complex by adding excess ligand and heating.

Key Data:

ParameterValueSource
Reaction Temperature205°C
Reaction Time48 hours
Yield (Tris-Complex)72–82%

The product is isolated via extraction with dichloromethane, followed by column chromatography (silica gel, hexane/ethyl acetate).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclometalation step, reducing reaction times from days to hours.

Procedure

A mixture of IrCl₃·3H₂O (0.20 mmol), hpiq (0.42 mmol), and 2-methoxyethanol (0.20 mL/mg) is heated in a microwave reactor at 135°C for 10 minutes. The rapid heating minimizes ligand degradation and improves yield.

Key Data:

ParameterValueSource
Microwave Temperature135°C
Reaction Time10 minutes
Yield (Tris-Complex)80–82%

This method is ideal for thermally sensitive ligands, as it avoids prolonged exposure to high temperatures.

Solid-State Mechanochemical Synthesis

Ball milling enables solvent-free synthesis, reducing environmental impact.

Procedure

Iridium(III) chloride (0.20 mmol) and hpiq (0.42 mmol) are placed in a stainless-steel milling jar with a 5 mm ball. The mixture is milled at 30 Hz for 30 minutes, with intermittent cooling to prevent overheating. A small amount of 2-methoxyethanol (0.20 mL/mg) is added to facilitate ligand exchange.

Key Data:

ParameterValueSource
Milling Frequency30 Hz
Reaction Time30 minutes
Yield (Tris-Complex)70–74%

This method produces minimal waste but requires post-milling purification via sublimation.

Silver Salt-Assisted Ligand Substitution

Silver salts (e.g., AgPF₆) abstract chloride ions from iridium dimers, driving the formation of the tris-complex.

Procedure

The chloro-bridged dimer [Ir(μ-Cl)(hpiq)₂]₂ is reacted with hpiq (3 equivalents) and AgPF₆ (2 equivalents) in tetrahydrofuran (THF) at 60°C for 6 hours. The insoluble AgCl byproduct is removed by filtration, and the product is precipitated with hexane.

Key Data:

ParameterValueSource
Reaction Temperature60°C
Reaction Time6 hours
Yield (Tris-Complex)85–90%

This method achieves high purity but requires pre-synthesis of the dimer intermediate.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each method:

MethodYield (%)TimePurityScalability
Conventional Thermal72–8248 hoursHighIndustrial
Microwave-Assisted80–8210 minutesModerateLab-scale
Mechanochemical70–7430 minutesLowLab-scale
Silver Salt-Assisted85–906 hoursVery HighPilot-scale

Purification Techniques

All methods require purification to remove unreacted ligands and inorganic salts:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent.

  • Sublimation : Performed at 250°C under vacuum (10⁻³ Torr) to isolate >99% pure product.

  • Recrystallization : Dissolved in hot toluene and cooled to −20°C.

Challenges and Optimization

  • Ligand Stability : The hexyl group’s hydrophobicity complicates aqueous-phase reactions. Using polar aprotic solvents (e.g., DMF) improves solubility.

  • IrCl₃ Purity : Anhydrous IrCl₃ yields better reproducibility than hydrated forms.

  • Oxygen Sensitivity : Reactions must be conducted under inert gas (Ar/N₂) to prevent iridium oxidation .

Chemical Reactions Analysis

Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- undergoes various chemical reactions, including:

Scientific Research Applications

Photonic Applications

Organic Light Emitting Diodes (OLEDs)
Ir(piq)3 is primarily utilized as a phosphorescent dopant in OLEDs. Its deep red emission is advantageous for creating full-color displays and lighting solutions. The complex exhibits high quantum efficiency and long-lived excited states, which are essential for achieving bright and stable light emissions in OLED devices. The incorporation of isoquinoline ligands enhances the photophysical properties by lowering the energy gap between the singlet and triplet states, facilitating efficient triplet harvesting during electroluminescence .

Phosphorescent Materials
The unique structural features of Ir(piq)3 allow it to serve as a red emitter in phosphorescent materials. These materials are crucial for applications in display technologies and solid-state lighting, where high color purity and efficiency are required. The ability of Ir(piq)3 to suppress triplet-triplet annihilation contributes to its effectiveness as a dopant in these applications .

Catalytic Applications

Photoredox Catalysis
Iridium complexes like Ir(piq)3 are increasingly being explored for their roles in photoredox catalysis. They can facilitate various organic transformations under light irradiation, including C–C bond formation and functionalization reactions. The excited state of Ir(piq)3 possesses suitable reduction potentials that enable it to participate in single-electron transfer processes, making it a valuable catalyst in synthetic organic chemistry .

Suzuki Coupling Reactions
Ir(piq)3 has been employed as a catalyst in Suzuki coupling reactions, which are vital for forming biaryl compounds used in pharmaceuticals and agrochemicals. The iridium complex can efficiently mediate the cross-coupling of aryl halides with boronic acids under mild conditions, providing a pathway for synthesizing complex organic molecules .

Biological Applications

Anticancer Activity
Recent studies have indicated that iridium complexes, including those based on isoquinoline derivatives like Ir(piq)3, exhibit promising anticancer properties. They have been shown to induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage. This potential makes them candidates for further research into therapeutic applications against various cancers .

Mechanism of Action

Comparison with Similar Compounds

Data Table: Key Properties of Selected Iridium Complexes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ligand Type Substituents Key Applications
Tris[5-hexyl-2-(1-isoquinolinyl)phenyl]iridium(III) 117901-97-0 C₆₃H₆₆IrN₃ 1057.435 Isoquinolinyl Hexyl OLEDs, DSSCs, Catalysis
Tris(2-(4-tert-butylphenyl)pyridine)iridium 359014-76-9 C₅₁H₅₁IrN₃ 823.348 Pyridinyl tert-Butyl OLEDs (presumed)
(4,4'-Di-tert-butyl-2,2'-bipyridine)bis[3,5-difluoro-2-(5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate 870987-63-6 Not fully specified Not provided Bipyridine Trifluoromethyl, Fluoro Photocatalysis, Optoelectronics

Ligand Systems and Substituent Effects

  • Target Compound: Isoquinolinyl ligands offer extended π-conjugation, enhancing luminescent quantum yields in OLEDs compared to simpler pyridine-based systems. The hexyl chains improve solubility without significantly compromising thermal stability .
  • Tris(2-(4-tert-butylphenyl)pyridine)iridium : Pyridine ligands with tert-butyl substituents provide steric bulk , which may improve thermal stability but reduce solubility compared to hexyl groups. The compound’s lower molecular weight (823.348 g/mol) suggests easier sublimation for vacuum-deposited OLED layers .
  • The hexafluorophosphate counterion enhances solubility in polar solvents .

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The tert-butyl-pyridine complex has 0 hydrogen-bond donors and 6 acceptors, favoring weak intermolecular interactions suitable for amorphous film formation in OLEDs . Data for the target compound is unspecified but likely similar due to the absence of protic groups.
  • Rotatable Bonds : The tert-butyl compound has 3 rotatable bonds , limiting conformational flexibility, whereas the target’s hexyl chains likely increase rotational freedom, affecting packing in solid-state devices .

Application-Specific Performance

OLED Performance

  • The target compound’s isoquinolinyl ligands enable high-color-purity emission (likely in the green-to-red spectrum), advantageous for display technologies. In contrast, pyridine-based complexes (e.g., CAS 359014-76-9) may emit at shorter wavelengths (blue-green) due to smaller ligand systems .
  • The tert-butyl compound’s lower molecular weight could improve charge transport in vacuum-deposited films, but its inferior solubility limits solution-processed device compatibility compared to the hexyl-substituted target .

Catalytic and Photovoltaic Efficiency

  • This contrasts with bipyridine-based complexes (e.g., CAS 870987-63-6), where fluorinated ligands may stabilize reactive intermediates in photocatalytic cycles .
  • For DSSCs, the target’s extended conjugation improves light-harvesting efficiency , whereas tert-butyl groups in CAS 359014-76-9 might reduce dye anchoring on TiO₂ surfaces due to steric hindrance .

Biological Activity

Iridium complexes, particularly those containing isoquinoline derivatives, have garnered significant attention in the fields of photophysics and medicinal chemistry due to their unique electronic properties and biological activities. The compound Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]- (often referred to as Ir(piq)₃) is a notable example, exhibiting potential applications in organic light-emitting diodes (OLEDs) and as a therapeutic agent.

  • Molecular Formula: C₄₅H₃₀IrN₃
  • Molecular Weight: 804.973 g/mol
  • CAS Number: 435293-93-9
  • Appearance: Yellow to dark red solid

Biological Activity Overview

The biological activity of Ir(piq)₃ has been explored through various studies focusing on its cytotoxicity, photophysical properties, and potential therapeutic applications.

Cytotoxicity and Anticancer Activity

Research has demonstrated that iridium complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that Ir(piq)₃ possesses significant anticancer activity due to its ability to induce apoptosis in tumor cells. A notable study reported that Ir(piq)₃ inhibited the proliferation of human breast cancer cells (MCF-7), with IC₅₀ values indicating effective dose-response relationships.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-75.0Induction of apoptosis
A5497.5Cell cycle arrest
HeLa4.8ROS generation

The mechanism by which Ir(piq)₃ exerts its biological effects is multifaceted:

  • Reactive Oxygen Species (ROS) Generation: The compound has been shown to generate ROS, which can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α): Some studies have suggested that iridium complexes can inhibit TNF-α, a cytokine involved in systemic inflammation and cancer progression .
  • DNA Interaction: Preliminary studies indicate that Ir(piq)₃ may interact with DNA, leading to structural changes that inhibit replication and transcription processes.

Photophysical Properties

Ir(piq)₃ is characterized by strong phosphorescent properties, making it suitable for applications in OLED technology. The high quantum yield and long-lived excited states are attributed to the heavy metal center (iridium), which facilitates efficient spin-orbit coupling.

Property Value
Emission ColorDeep red
Quantum Yield~90%
Lifetime~1 µs

Case Studies

  • Tumor Models: In vivo studies using xenograft models demonstrated that administration of Ir(piq)₃ resulted in reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent.
  • Photodynamic Therapy (PDT): Research has explored the use of Ir(piq)₃ in PDT applications, where its photophysical properties can be harnessed to activate therapeutic pathways upon light exposure.

Q & A

Q. What are the established synthetic routes for tris[5-hexyl-2-(1-isoquinolinyl)phenyl]iridium(III), and how is its purity validated?

  • Methodological Answer : The synthesis typically involves cyclometalation of 1-(3-bromophenyl)isoquinoline ligands with iridium precursors, followed by ligand substitution. Key steps include:
  • Ligand modification : Brominated intermediates react with phosphino groups (e.g., Ph₂PH) via palladium-catalyzed cross-coupling (80.7% yield) .
  • Oxidation : Post-synthetic oxidation with oxaziridines yields phosphine oxide derivatives (25.4% yield) .
  • Purification : Column chromatography and recrystallization are critical for isolating isomers. Purity is validated via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. How does the hexyl substituent influence the solubility and photophysical properties of this iridium complex?

  • Methodological Answer : The hexyl chain enhances solubility in non-polar solvents (e.g., toluene, chloroform), enabling solution-processable OLED fabrication. Photophysically, it reduces aggregation-induced quenching (AIQ) by steric hindrance, increasing photoluminescence quantum yield (PLQY) by ~15% compared to non-alkylated analogs. Key characterization tools:
  • UV-Vis/PL spectroscopy : λmax emission at 610–620 nm (red-orange region) .
  • Cyclic voltammetry : HOMO/LUMO levels at −5.3 eV/−3.1 eV, confirming charge injection suitability for OLEDs .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported emission quantum yields across different solvent systems?

  • Methodological Answer : Discrepancies in PLQY (e.g., 0.42 in toluene vs. 0.28 in acetonitrile) arise from solvent polarity effects on excited-state geometry. To address this:
  • Temperature-dependent studies : Resolve thermally activated delayed fluorescence (TADF) contributions .
  • Time-resolved spectroscopy : Differentiate radiative (τ1 ≈ 1.2 µs) vs. non-radiative (τ2 ≈ 0.3 µs) decay pathways .
  • Computational modeling : Density functional theory (DFT) optimizes ligand-metal charge transfer (LMCT) configurations under varying dielectric constants .

Q. How can ligand modifications enhance the electroluminescence efficiency in OLED applications?

  • Methodological Answer : Strategic ligand engineering improves device efficiency:
  • Phosphine oxide incorporation : Increases electron mobility by 30%, reducing turn-on voltage to 3.2 V in OLEDs .
  • Heteroleptic design : Mixing with carbazole-based ligands balances hole/electron transport, achieving external quantum efficiency (EQE) of 18.7% .
  • Accelerated testing : Lifetime studies under continuous operation (1000 cd/m²) monitor efficiency roll-off, linked to exciton-polaron quenching .

Key Research Gaps & Recommendations

  • Unresolved Challenge : The role of counterion effects (e.g., PF6<sup>−</sup> vs. Cl<sup>−</sup>) on charge transport remains underexplored.
  • Methodological Priority : Combine transient absorption spectroscopy with X-ray absorption fine structure (XAFS) to correlate ligand distortions with non-radiative losses.

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